Cas no 2229099-65-2 (2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid)
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid
- EN300-1728688
- 2229099-65-2
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- Inchi: 1S/C8H9NO3S/c10-6(8(11)12)5-3-13-7(9-5)4-1-2-4/h3-4,6,10H,1-2H2,(H,11,12)
- InChI Key: RHKKQORAASZEPJ-UHFFFAOYSA-N
- SMILES: S1C=C(C(C(=O)O)O)N=C1C1CC1
Computed Properties
- Exact Mass: 199.03031432g/mol
- Monoisotopic Mass: 199.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 98.7Ų
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728688-0.05g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-0.1g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-0.25g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-0.5g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-1.0g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1728688-2.5g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-5.0g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1728688-10.0g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1728688-1g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1728688-5g |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid |
2229099-65-2 | 5g |
$3770.0 | 2023-09-20 |
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid
Introduction to 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid (CAS No. 2229099-65-2)
2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229099-65-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its cyclopropyl and thiazole functional groups, has garnered attention due to its structural complexity and potential biological activities. The presence of a hydroxyacetic acid moiety further enhances its pharmacological relevance, making it a promising candidate for further investigation in drug discovery and development.
The thiazole ring is a heterocyclic structure that plays a crucial role in the biological activity of many natural and synthetic compounds. Its incorporation into the molecular framework of 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid contributes to its unique chemical properties and biological interactions. The cyclopropyl group, on the other hand, introduces steric hindrance and influences the compound's solubility and metabolic stability. These structural features collectively contribute to the compound's potential as a pharmacophore in the design of novel therapeutic agents.
In recent years, there has been a growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of atoms in 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid may contribute to its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate cellular processes and potentially lead to therapeutic effects.
The hydroxyacetic acid moiety is another key feature of this compound that warrants further exploration. Hydroxyacetic acid derivatives have been studied for their potential roles in metabolic pathways and as intermediates in the synthesis of more complex molecules. The combination of this group with the thiazole ring in 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid may enhance its bioavailability and binding affinity to biological targets. This makes it an attractive candidate for further pharmacological investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools can help identify potential binding sites and interactions between 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid and biological targets. Such insights are crucial for designing experiments aimed at validating the compound's pharmacological potential. Additionally, high-throughput screening techniques have accelerated the process of identifying active compounds from large libraries.
The synthesis of 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid presents both challenges and opportunities for chemists. The presence of multiple functional groups requires careful planning to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules more efficiently than ever before. Techniques such as cross-coupling reactions and organometallic chemistry have been instrumental in building the molecular framework of this compound.
Once synthesized, the characterization of CAS No. 2229099-65-2 is essential to understand its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the compound's structure. These data are critical for confirming the identity of the molecule and for understanding how it interacts with biological systems.
The potential applications of 2-(2-cyclopropyl-1,3-thiazol-4-yl)-2-hydroxyacetic acid extend beyond basic research. Its unique structural features make it a versatile scaffold for drug design. By modifying specific parts of the molecule, researchers can fine-tune its biological activity to target specific diseases or conditions. This approach has led to the development of several successful drugs that have made significant impacts on human health.
In conclusion, CAS No. 2229099-65-2, or (strong>more formally known as 2-(em>em>em>cyclopropylem>em>em>)em>em>(1,3-thiazol-4-yl
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